molecular formula C20H23N3O5 B2557455 N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide CAS No. 1207049-48-6

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2557455
CAS No.: 1207049-48-6
M. Wt: 385.42
InChI Key: IWQGDVKSUXJORC-UHFFFAOYSA-N
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Description

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
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Scientific Research Applications

DNA and Protein Binding

  • Paracetamol Derivatives : Derivatives of paracetamol, including those with morpholine, have shown potential in DNA-binding interactions and protein-binding interactions with bovine serum albumin (BSA). These compounds interact with calf thymus DNA via intercalation and show a strong ability to bind with BSA, indicating potential applications in biochemical studies (Raj, 2020).

Antifungal Agents

  • Antifungal Activity : A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives revealed fungicidal properties against Candida species and broad-spectrum antifungal activity against various fungi, including molds and dermatophytes. These findings suggest potential applications in developing new antifungal treatments (Bardiot et al., 2015).

Synthesis and Chemical Properties

  • Efficient Synthesis : An efficient synthesis method for a related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was developed, useful for creating potent antimicrobials, indicating its utility in pharmaceutical research (Kumar et al., 2007).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-Acetamide Derivatives : Research on pyrazole-acetamide derivatives and their coordination complexes revealed significant antioxidant activity. These compounds exhibit complex molecular interactions, suggesting applications in materials science and possibly pharmacology (Chkirate et al., 2019).

Insecticidal Properties

  • Pyridine Derivatives as Insecticides : Pyridine derivatives, including those with morpholinium, demonstrated insecticidal activities against the cowpea aphid. These findings indicate potential applications in agricultural pest control (Bakhite et al., 2014).

Corrosion Inhibition

  • Mannich Bases for Corrosion Inhibition : Mannich bases, including those with morpholin-4-yl groups, have been studied as corrosion inhibitors for mild steel in sulfuric acid solution. Their effectiveness suggests potential applications in industrial maintenance and materials science (Nasser & Sathiq, 2017).

Crystal Structure Analysis

  • (Oxothiazolidin-2-ylidene)acetamides : Crystal structures of certain acetamide derivatives with morpholine were analyzed, contributing to the understanding of molecular interactions and material properties (Galushchinskiy et al., 2017).

Pharmaceutical Development

  • Histamine H3 Receptor Inverse Agonist : N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride was identified as a potent inverse agonist at the histamine H3 receptor with potential therapeutic utility in treating human sleep disorders (Nirogi et al., 2019).

Properties

IUPAC Name

N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-14-5-3-4-6-17(14)28-13-18(24)21-16-11-15(12-22(2)20(16)26)19(25)23-7-9-27-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQGDVKSUXJORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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